Penequinine
Overview
Description
Penequinine, also known as penehyclidine, is a small molecule with the chemical formula C20H29NO2. It is a selective antagonist of the M1 and M2 muscarinic acetylcholine receptors. This compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of organophosphorus poisoning and soman poisoning due to its anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penequinine can be synthesized through a multi-step process involving the reaction of quinuclidine derivatives with phenylcyclopentyl ketones. The key steps include:
Formation of Quinuclidine Derivative: The synthesis begins with the preparation of a quinuclidine derivative, which involves the cyclization of appropriate precursors under controlled conditions.
Reaction with Phenylcyclopentyl Ketone: The quinuclidine derivative is then reacted with phenylcyclopentyl ketone in the presence of a suitable base to form the intermediate compound.
Hydroxylation: The intermediate compound undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Penequinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinuclidine derivatives
Scientific Research Applications
Penequinine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving muscarinic receptors.
Medicine: Explored for its potential therapeutic applications in treating organophosphorus poisoning, soman poisoning, and other conditions involving cholinergic dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Penequinine exerts its effects by selectively antagonizing the M1 and M2 muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine to these receptors, thereby blocking the downstream signaling pathways. The primary molecular targets are the M1 and M2 receptors, which are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission .
Comparison with Similar Compounds
Atropine: Another muscarinic receptor antagonist used in the treatment of organophosphorus poisoning.
Scopolamine: A muscarinic antagonist with similar anticholinergic properties.
Ipratropium: A bronchodilator that also acts as a muscarinic receptor antagonist.
Comparison:
Uniqueness: Penequinine is unique in its selective antagonism of both M1 and M2 receptors, whereas atropine and scopolamine have broader receptor affinities. .
This compound’s selective receptor antagonism and unique chemical structure make it a promising compound for various scientific and medical applications. Its ability to modulate cholinergic signaling pathways offers potential therapeutic benefits, particularly in the treatment of poisoning and other cholinergic dysfunctions.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRIWMDLNOSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007814 | |
Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87827-02-9 | |
Record name | Penehyclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87827-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penehyclidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087827029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penequinine, Penehyclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENEQUININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353CX8CSHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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